![molecular formula C10H13N3S B603310 N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine CAS No. 907597-01-7](/img/structure/B603310.png)
N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine
Overview
Description
“N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” is a chemical compound with the molecular formula C10H13N3S . It has a molecular weight of 207.30 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-Chlorobenzo[d]isothiazole with propane-1,3-diamine . The reaction mixture is heated at 80℃ for 3 hours, then cooled to room temperature, poured into water, and extracted with ethyl acetate . The organic extract is dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure to yield the compound as a yellow solid .Molecular Structure Analysis
The molecular structure of this compound includes a benzisothiazole ring attached to a propane-1,3-diamine moiety . The 1H NMR spectrum shows signals corresponding to the protons in the benzisothiazole ring and the propane-1,3-diamine moiety .Chemical Reactions Analysis
In one reported reaction, “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” was combined with 4’-methoxy-biphenyl-4-carboxaldehyde in 1,2-dichloroethane . The mixture was treated with sodium triacetoxyborohydride and acetic acid, and stirred at room temperature overnight . The reaction was quenched by addition of saturated aqueous sodium bicarbonate solution, and the crude product was extracted with ethyl acetate . The resulting residue was purified by column chromatography to yield a light yellow foam .Physical And Chemical Properties Analysis
The compound is a yellow solid . The boiling point and other physical properties are not specified in the available resources.Scientific Research Applications
Antimicrobial Applications
The compound has been used in the synthesis of pseudo-saccharine amines derivatives, which have been tested for their antibacterial activity . These derivatives were found to be effective against Escherichia coli , Streptococcus aureus , and Bacillus subtilis strains . The minimum inhibitory concentration (MIC) of the compound was found to range from 4.6 to 16.1 μM .
Anti-inflammatory Applications
The compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives . These derivatives have been evaluated for their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Inhibitors of Serine Proteases
Compounds harbouring the saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, are known as inhibitors of serine proteases .
Inhibitors of Cathepsin G Proteinase
The saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, is known to inhibit cathepsin G proteinase .
α1a and α1c Adrenergic Receptor Antagonists
Compounds harbouring the saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, are known as α1a and α1c adrenergic receptor antagonists .
Human Mast Cell Tryptase Inhibitors
The saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, is known to inhibit human mast cell tryptase .
Safety and Hazards
properties
IUPAC Name |
N'-(1,2-benzothiazol-3-yl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c11-6-3-7-12-10-8-4-1-2-5-9(8)14-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDRAICPPGXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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